A Comprehensive Technical Guide to Piperazine, 1-(9-anthracenylmethyl)- (CAS 126257-22-5)
A Comprehensive Technical Guide to Piperazine, 1-(9-anthracenylmethyl)- (CAS 126257-22-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine, 1-(9-anthracenylmethyl)-, with the CAS number 126257-22-5, is a significant organic compound that integrates the structural features of a piperazine ring and an anthracene moiety. The piperazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antihistamine, anticancer, antimicrobial, and antioxidant properties.[1] The anthracene group, a polycyclic aromatic hydrocarbon, imparts strong ultraviolet (UV) absorption and fluorescence characteristics to the molecule.[2] This unique combination makes Piperazine, 1-(9-anthracenylmethyl)- a valuable tool in analytical chemistry, particularly as a fluorescent derivatizing agent for the sensitive detection of various analytes.[3][4] This guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations.
Physicochemical Properties
The physicochemical properties of Piperazine, 1-(9-anthracenylmethyl)- are summarized in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific compound.
| Property | Value | Source |
| CAS Number | 126257-22-5 | [2][3][4][5][6] |
| Molecular Formula | C₁₉H₂₀N₂ | [2][3][4][5][6] |
| Molecular Weight | 276.38 g/mol | [3][6] |
| Appearance | Beige solid | [3][4] |
| Melting Point | 120-123 °C (Predicted) | [7] |
| Boiling Point | 464.0 ± 25.0 °C (Predicted) | [7] |
| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 9.14 ± 0.10 (Predicted) | [7] |
| Solubility | Soluble in common organic solvents. | [7] |
| Purity | Typically ≥95%, with some suppliers offering ≥99.7% by HPLC. | [2][3] |
Spectroscopic Properties
The spectroscopic characteristics of Piperazine, 1-(9-anthracenylmethyl)- are dominated by the anthracene moiety, which is a strong chromophore and fluorophore.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum is characterized by multiple absorption bands in the ultraviolet region, which are typical for the anthracene chromophore and arise from π → π* electronic transitions.[2] The spectrum typically displays a series of well-defined vibronic bands, which is a hallmark of the rigid anthracene structure.[2] For similar anthracene derivatives, these characteristic signals are observed between 320 and 420 nm.
Fluorescence Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectral data are consistent with the structure of the molecule. Key expected signals include:
-
¹H NMR: Aromatic protons of the anthracene ring, a singlet for the benzylic methylene (-CH₂-) protons, and signals for the piperazine ring protons.
-
¹³C NMR: Aromatic carbons of the anthracene moiety are expected in the range of 120-135 ppm.[3] Signals for the benzylic carbon and the piperazine carbons would also be present.[3]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the different functional groups present in the molecule:
-
Aromatic C-H stretch: 3100-3000 cm⁻¹
-
Aliphatic C-H stretch: 3000-2800 cm⁻¹
-
Aromatic C=C stretch: 1600-1400 cm⁻¹
-
N-H stretch (secondary amine): A weak to medium band in the 3500-3300 cm⁻¹ region.[3]
-
C-N stretch: 1250-1020 cm⁻¹
Synthesis
The primary method for the synthesis of Piperazine, 1-(9-anthracenylmethyl)- is through the N-alkylation of piperazine with a 9-substituted methylanthracene, most commonly 9-(chloromethyl)anthracene.[2]
Figure 1: General synthesis scheme for Piperazine, 1-(9-anthracenylmethyl)-.
Experimental Protocol: General Procedure for N-Alkylation
The following is a generalized protocol based on standard N-alkylation procedures for piperazines.
Materials:
-
Piperazine
-
9-(Chloromethyl)anthracene
-
Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (typically in excess to minimize disubstitution) in the chosen anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base to the solution. The base is crucial to neutralize the hydrochloric acid formed during the reaction.[2]
-
Addition of Alkylating Agent: Slowly add a solution of 9-(chloromethyl)anthracene in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure Piperazine, 1-(9-anthracenylmethyl)-.
Causality in Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to statistically favor the monosubstituted product over the disubstituted by-product, 1,4-bis(9-anthracenylmethyl)piperazine.[3]
-
Anhydrous Conditions: The use of anhydrous solvents is important to prevent unwanted side reactions, such as hydrolysis of the alkylating agent.
-
Inert Atmosphere: An inert atmosphere prevents the oxidation of reactants and products, especially if the reaction is heated.
-
Base: The base is essential to drive the reaction to completion by neutralizing the acid by-product. The choice of base can influence the reaction rate and yield.
Applications in Analytical Chemistry
The primary application of Piperazine, 1-(9-anthracenylmethyl)- is as a pre-column derivatizing agent in high-performance liquid chromatography (HPLC) for the sensitive detection of compounds containing isocyanate and isothiocyanate functional groups.[3][4] The derivatization reaction introduces the highly fluorescent anthracene moiety into the analyte molecule, allowing for highly sensitive detection using a fluorescence detector.
Figure 2: Workflow for the derivatization and analysis of analytes using Piperazine, 1-(9-anthracenylmethyl)-.
Protocol: General Derivatization Procedure for HPLC Analysis
-
Sample Preparation: Prepare a solution of the sample containing the analyte of interest in a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction: Add a solution of Piperazine, 1-(9-anthracenylmethyl)- to the sample solution. The reaction is typically carried out at a controlled temperature for a specific duration to ensure complete derivatization.
-
HPLC Analysis: Inject an aliquot of the derivatized sample into the HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a fluorescence detector.
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the anthracene tag (e.g., λex ≈ 365 nm, λem ≈ 410 nm).
-
Quantification: Quantify the analyte by comparing the peak area of the derivatized analyte to a calibration curve prepared from standards of the analyte derivatized under the same conditions.
Biological Activity
While the piperazine core is a common pharmacophore in many biologically active compounds, there is limited specific information available on the biological activity of Piperazine, 1-(9-anthracenylmethyl)- itself.[1][8] Its primary role is as a chemical reagent for analytical purposes. However, the broad spectrum of activities of piperazine derivatives, including antimicrobial and anticancer effects, suggests that this compound could be a starting point for the synthesis of novel, biologically active molecules.[8][9]
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Piperazine-related Hazards: Piperazine itself can be corrosive and may cause severe skin burns and eye damage.[4] It can also be a respiratory and skin sensitizer.[4]
-
Anthracene-related Hazards: Polycyclic aromatic hydrocarbons can be irritants and may have other long-term health effects.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][12]
Conclusion
Piperazine, 1-(9-anthracenylmethyl)- (CAS 126257-22-5) is a valuable chemical entity that combines the versatile piperazine nucleus with the fluorescent properties of anthracene. Its primary application as a derivatizing agent for HPLC analysis underscores its importance in analytical chemistry for the sensitive detection of isocyanates and isothiocyanates. While specific experimental data for some of its physicochemical properties are limited, its synthesis and applications are well-understood based on the principles of organic and analytical chemistry. Further research into the potential biological activities of this compound and its derivatives could open new avenues for its application in drug discovery and development.
References
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Dalton Transactions. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]
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ChemBK. (2024). 1-(9-anthracenylmethyl)piperazine. Retrieved from [Link]
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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Expert Synthesis Solutions. (n.d.). 1-(9-Anthracenylmethyl)piperazine [CAS 126257-22-5]. Retrieved from [Link]
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REFERENCE.md. (n.d.). 1-(9-anthracenylmethyl)piperazine (definition). Retrieved from [Link]
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PubMed Central. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 1-(9-Anthracenylmethyl)piperazine. Retrieved from [Link]
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